An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Scaffold
In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a privileged scaffold. Its unique combination of properties—a non-planar, chair-like conformation, improved aqueous solubility conferred by the ether oxygen, and a basic nitrogen atom that can be readily functionalized—makes it an invaluable component in the medicinal chemist's toolkit. The introduction of stereocenters onto this scaffold further enhances its utility, allowing for precise three-dimensional interactions with biological targets.[1]
(S)-N-Boc-3-methylmorpholine is a chiral building block of significant interest. It provides researchers with a synthetically versatile intermediate to incorporate the structurally important (S)-3-methylmorpholine moiety into complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the secondary amine during multi-step syntheses, allowing for its selective deprotection under specific acidic conditions when the nitrogen's reactivity is required. This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for professionals in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, key identifying information and properties of related analogs provide a strong predictive framework.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | [2] |
| Synonyms | (S)-N-Boc-3-Methylmorpholine, (S)-1-N-Boc-2-methylmorpholine | [2] |
| CAS Number | 1022094-01-4; 92001-93-9 | [2] |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [3] |
| Physical State | Colorless to pale yellow liquid or low-melting solid. | Inferred from analogs |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. | Inferred from analogs |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. |
Molecular Structure and Conformational Analysis
The utility of (S)-N-Boc-3-methylmorpholine in stereoselective synthesis is intrinsically linked to its three-dimensional structure.
Caption: 2D Structure of (S)-N-Boc-3-methylmorpholine.
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Stereochemistry: The molecule possesses a single chiral center at the C3 position of the morpholine ring, dictating the (S) configuration. This stereocenter is crucial for creating specific enantiomers of target pharmaceutical compounds. The methyl group projects from this center.
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Conformational Preference: Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. Computational studies on morpholine itself estimate the chair conformer to be significantly more stable than boat or twist-boat forms. In N-substituted morpholines, the large and sterically demanding N-Boc group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C2 and C6. This locks the ring into a relatively rigid conformational state, which can be advantageous for predictable molecular modeling and rational drug design.
Synthesis and Purification
The most direct and common synthesis of (S)-N-Boc-3-methylmorpholine involves the protection of the commercially available secondary amine, (S)-3-methylmorpholine. The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).
Caption: General workflow for the synthesis of (S)-N-Boc-3-methylmorpholine.
Representative Experimental Protocol: N-Boc Protection
This protocol is a representative procedure based on standard methods for the N-protection of secondary amines.
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Reagent Preparation: To a solution of (S)-3-methylmorpholine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (TEA, 1.2 eq.). Cool the mixture to 0 °C in an ice bath.
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Expert Insight: The use of a base like TEA is common, though not strictly necessary, as it neutralizes the tert-butoxide byproduct, preventing potential side reactions and driving the reaction to completion. DCM is an excellent solvent due to its inertness and ease of removal.
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Reaction: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the cooled amine solution over 15-20 minutes.
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Expert Insight: Slow addition of the Boc anhydride is crucial to control the exotherm of the reaction and minimize the formation of impurities.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
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Expert Insight: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely available in public databases, the structure of (S)-N-Boc-3-methylmorpholine allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
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¹H NMR (Proton NMR):
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Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm .
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Methyl Group: A doublet integrating to 3 protons will be present, likely around δ 1.1-1.3 ppm , due to coupling with the adjacent proton at C3.
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Morpholine Ring Protons: A series of complex multiplets will be observed between δ 2.5-4.0 ppm . The protons on carbons adjacent to the nitrogen (C2, C6) and oxygen (C5, C3) will be deshielded and appear further downfield. Due to the chair conformation and the chiral center, these protons are diastereotopic and will exhibit complex splitting patterns.
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¹³C NMR (Carbon NMR):
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Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around δ 80-81 ppm and one for the methyl carbons around δ 28.5 ppm . The carbonyl carbon will appear significantly downfield, around δ 154-155 ppm .
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Methyl Group: A signal in the aliphatic region, typically δ 15-20 ppm .
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Morpholine Ring Carbons: Signals for the four unique ring carbons will appear between δ 40-70 ppm . Carbons adjacent to the oxygen (C3, C5) will be further downfield than those adjacent only to nitrogen.
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FT-IR (Infrared Spectroscopy):
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A strong, characteristic absorption band for the carbamate carbonyl (C=O) stretch will be prominent in the region of 1680-1700 cm⁻¹ .
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C-H stretching vibrations from the aliphatic methyl and methylene groups will be observed around 2850-3000 cm⁻¹ .
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A strong C-O stretching band from the morpholine ether linkage and the Boc group will be visible around 1100-1250 cm⁻¹ .
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Mass Spectrometry (MS):
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In Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected at m/z 202.14. A common adduct with sodium [M+Na]⁺ would be observed at m/z 224.13.[3]
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A characteristic fragmentation pattern is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a significant fragment ion.
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Chemical Reactivity: The Role of the Boc Group
The primary utility of the Boc group is its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. This orthogonality makes it a cornerstone of modern synthetic strategy.
Deprotection Protocol
The removal of the Boc group regenerates the free secondary amine, (S)-3-methylmorpholine, which can then participate in subsequent reactions such as alkylations, acylations, or couplings.
Caption: Mechanism of acid-catalyzed Boc deprotection.
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Procedure: Dissolve the (S)-N-Boc-3-methylmorpholine (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl, 4M in dioxane).
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Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free amine.
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Trustworthiness: This is a robust and high-yielding reaction. The formation of volatile byproducts (isobutylene and CO₂) helps drive the reaction to completion.
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Applications in Drug Development
(S)-N-Boc-3-methylmorpholine serves as a key pharmaceutical intermediate, enabling the stereoselective installation of the 3-methylmorpholine motif.[4] This scaffold is found in a range of biologically active compounds and clinical candidates. The morpholine ring is often employed to:
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Enhance Pharmacokinetic Properties: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and metabolic stability, while the overall scaffold can enhance cell permeability and brain penetration.[1]
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Provide a 3D Vector: The defined chair conformation and the stereocenter at C3 allow for the precise positioning of other functional groups, optimizing interactions with enzyme active sites or receptor binding pockets.
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Act as a Versatile Linker: Following deprotection, the secondary amine provides a reactive handle for linking the morpholine unit to other parts of a drug molecule.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicology data for (S)-N-Boc-3-methylmorpholine is not available, a robust safety assessment can be made based on its precursor and general chemical class.
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Precursor Hazards: The starting material, (S)-3-methylmorpholine, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5]
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Handling Recommendations:
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Always handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of vapors and direct contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
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References
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American Elements. N-Boc-3-methylmorpholine-3-carboxylic Acid. Available at: [Link] (Accessed January 1, 2026).
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ResearchGate. Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link] (Accessed January 1, 2026).
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PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link] (Accessed January 1, 2026).
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Zhu, M. et al. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link] (Accessed January 1, 2026).
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